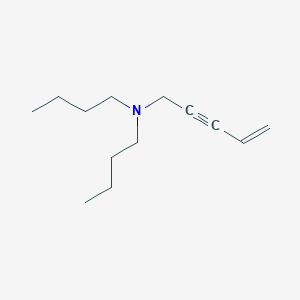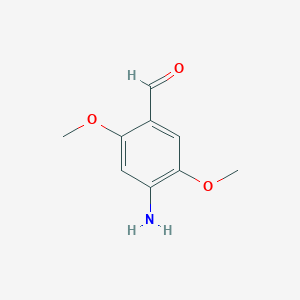
2,5-bis(5-decylthiophen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(5-decylthiophen-2-yl)thiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two decyl-substituted thiophene rings attached to a central thiophene core. It is known for its unique electronic properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-decylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-decylthiophene-2-boronic acid: This is achieved through the reaction of 5-decylthiophene with a boron reagent under specific conditions.
Suzuki Coupling Reaction: The 5-decylthiophene-2-boronic acid is then coupled with 2,5-dibromothiophene using a palladium catalyst in the presence of a base. This reaction forms the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(5-decylthiophen-2-yl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2,5-bis(5-decylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is studied for its potential in creating conductive polymers and other advanced materials.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Research: While less common, it can be used in studies involving the interaction of thiophene-based compounds with biological systems.
Mécanisme D'action
The mechanism of action of 2,5-bis(5-decylthiophen-2-yl)thiophene in its applications is primarily based on its electronic properties. The compound can facilitate charge transport in organic electronic devices due to its conjugated system. In chemical sensors, it interacts with analytes through π-π interactions or other non-covalent interactions, leading to changes in its electronic properties that can be detected.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl groups instead of decyl groups.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl groups instead of decyl groups.
2,5-bis(5-dodecylthiophen-2-yl)thiophene: Similar structure but with dodecyl groups instead of decyl groups.
Uniqueness
The uniqueness of 2,5-bis(5-decylthiophen-2-yl)thiophene lies in its longer decyl chains, which can influence its solubility, packing in solid-state, and overall electronic properties. These characteristics can make it more suitable for certain applications in organic electronics and materials science compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
188917-45-5 |
|---|---|
Formule moléculaire |
C32H48S3 |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
2,5-bis(5-decylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H48S3/c1-3-5-7-9-11-13-15-17-19-27-21-23-29(33-27)31-25-26-32(35-31)30-24-22-28(34-30)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
Clé InChI |
SHZANEXXMZNSBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


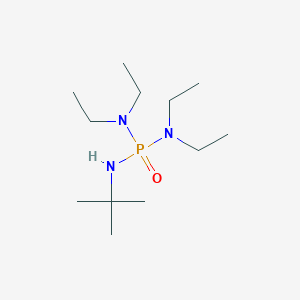
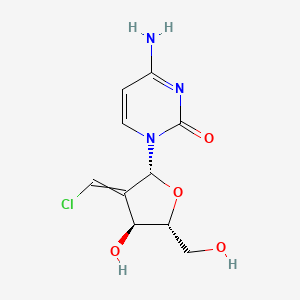
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
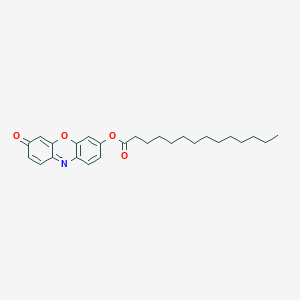

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)




